molecular formula C15H15ClN2O3S B5710483 N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide

N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide

Cat. No.: B5710483
M. Wt: 338.8 g/mol
InChI Key: NGIUIBASNBJFSW-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an amide linkage, with a chlorophenyl and a methylphenyl group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide typically involves the reaction of 3-chloroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then coupled with chloroacetyl chloride to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of amines

    Substitution: Formation of substituted sulfonamides

Scientific Research Applications

N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide
  • N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and methylphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-11-5-7-14(8-6-11)22(20,21)17-10-15(19)18-13-4-2-3-12(16)9-13/h2-9,17H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIUIBASNBJFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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